molecular formula C11H14O3 B14490713 Acetic acid;non-1-en-3,5-diyn-1-ol CAS No. 63893-05-0

Acetic acid;non-1-en-3,5-diyn-1-ol

Cat. No.: B14490713
CAS No.: 63893-05-0
M. Wt: 194.23 g/mol
InChI Key: VSIWNJYSXYVOIA-UHFFFAOYSA-N
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Description

Structure and Functional Groups Acetic acid;non-1-en-3,5-diyn-1-ol is a hybrid compound combining acetic acid (a simple carboxylic acid) with a non-1-en-3,5-diyn-1-ol moiety. The latter consists of a nine-carbon chain (non-) featuring a terminal alkene (en-1), two conjugated alkyne groups (diyn-3,5), and a hydroxyl group (-ol) at the first carbon.

Properties

CAS No.

63893-05-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

acetic acid;non-1-en-3,5-diyn-1-ol

InChI

InChI=1S/C9H10O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h8-10H,2-3H2,1H3;1H3,(H,3,4)

InChI Key

VSIWNJYSXYVOIA-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC#CC=CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;non-1-en-3,5-diyn-1-ol typically involves the reaction of acetic acid with non-1-en-3,5-diyn-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;non-1-en-3,5-diyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;non-1-en-3,5-diyn-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;non-1-en-3,5-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Key Differences
Acetic acid;non-1-en-3,5-diyn-1-ol C9 chain with ene, diyne, and hydroxyl groups Carboxylic acid, alkene, alkynes, -OH Unique diyne-enol configuration
Acetic acid;pentadec-9-en-1-ol C15 chain with single alkene and hydroxyl Carboxylic acid, alkene, -OH Longer chain, no diyne groups
Acetic acid;5,5-dimethylhexan-3-ol Branched C6 chain with hydroxyl and methyl groups Carboxylic acid, branched -OH No unsaturated bonds
(3R)-tridec-1-yn-3-ol + acetic acid C13 chain with terminal alkyne and hydroxyl Carboxylic acid, alkyne, -OH Shorter chain, single alkyne

Physicochemical Properties

  • Hydrophobicity: The diyne-enol system in the target compound enhances hydrophobicity compared to single-alkene analogs (e.g., pentadec-9-en-1-ol derivative) but less than fully saturated chains (e.g., 5,5-dimethylhexan-3-ol) .
  • Reactivity: Conjugated diynes may undergo cycloaddition or polymerization reactions, distinguishing it from mono-alkyne or alkene derivatives .

Mechanistic Distinctions

  • The diyne-enol system in the target compound may interact with biological targets (e.g., enzymes) via dual alkyne-mediated covalent binding or π-orbital interactions, unlike single-alkyne analogs .
  • Compared to esters (e.g., benzyl acetate), the free carboxylic acid group enhances solubility in polar solvents but reduces volatility .

Key Research Findings

  • Synthetic Challenges: Multi-step synthesis required for diyne-enol systems due to steric hindrance and reactivity control .
  • Thermal Stability : Conjugated diynes may decompose at lower temperatures than saturated analogs, limiting high-temperature applications .
  • Biological Efficacy: Preliminary studies on similar compounds (e.g., hydroxypropynyl-phenyl derivatives) suggest enhanced cytotoxicity compared to non-diyne analogs .

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